2-(Phenylthio)ethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-(Phenylthio)ethanamine is an organic compound characterized by the presence of a phenylthio group attached to an ethanamine backbone. Its chemical structure can be represented as CHNS, indicating the presence of a sulfur atom within the molecule. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.

- Acid-Base Reactions: As an amine, 2-(Phenylthio)ethanamine can react with acids to form ammonium salts. For example:

- Nucleophilic Substitution Reactions: The phenylthio group can undergo oxidation or substitution reactions, allowing for the formation of various derivatives.

- Oxidation: The phenylthio moiety can be oxidized to sulfoxides or sulfones under appropriate conditions.

The biological activity of 2-(Phenylthio)ethanamine has been explored in various studies, highlighting its potential as a pharmacological agent. It may exhibit properties such as:

- Neurotransmitter Modulation: Similar compounds have shown effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.

- Antimicrobial Properties: Some derivatives of phenylthio compounds have demonstrated antimicrobial activity, which may extend to 2-(Phenylthio)ethanamine.

Several methods exist for synthesizing 2-(Phenylthio)ethanamine, including:

- Nucleophilic Substitution: Reacting phenylthio compounds with ethylene diamine or similar nucleophiles.

- Reduction Reactions: Starting from corresponding thioamides or sulfoxides and reducing them to yield the amine.

- Direct Amination: Using thiophenol and ethylene oxide in the presence of a catalyst to form the desired product .

The applications of 2-(Phenylthio)ethanamine are diverse and include:

- Pharmaceutical Intermediates: Utilized in the synthesis of various bioactive molecules.

- Research Chemicals: Employed in studies related to amine chemistry and thiol reactivity.

- Potential Drug Development: Investigated for its possible roles in treating diseases related to neurotransmitter imbalances .

Interaction studies involving 2-(Phenylthio)ethanamine focus on its reactivity with biological targets, including enzymes and receptors. These studies aim to elucidate its mechanism of action and potential therapeutic effects. Research suggests that modifications to the phenylthio group can significantly influence its biological interactions and efficacy.

Several compounds share structural similarities with 2-(Phenylthio)ethanamine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(Methylthio)ethanamine | CHNS | Methyl group instead of phenyl; different reactivity profile. |

| 2-(Benzothiazol-2-yl)ethanamine | CHNS | Contains a benzothiazole ring; potential for greater biological activity. |

| 2-(Thienyl)ethanamine | CHNS | Thienyl group offers distinct electronic properties compared to phenyl. |

These compounds illustrate variations in reactivity and biological activity due to differences in their functional groups and structural frameworks, highlighting the uniqueness of 2-(Phenylthio)ethanamine within this class of compounds.

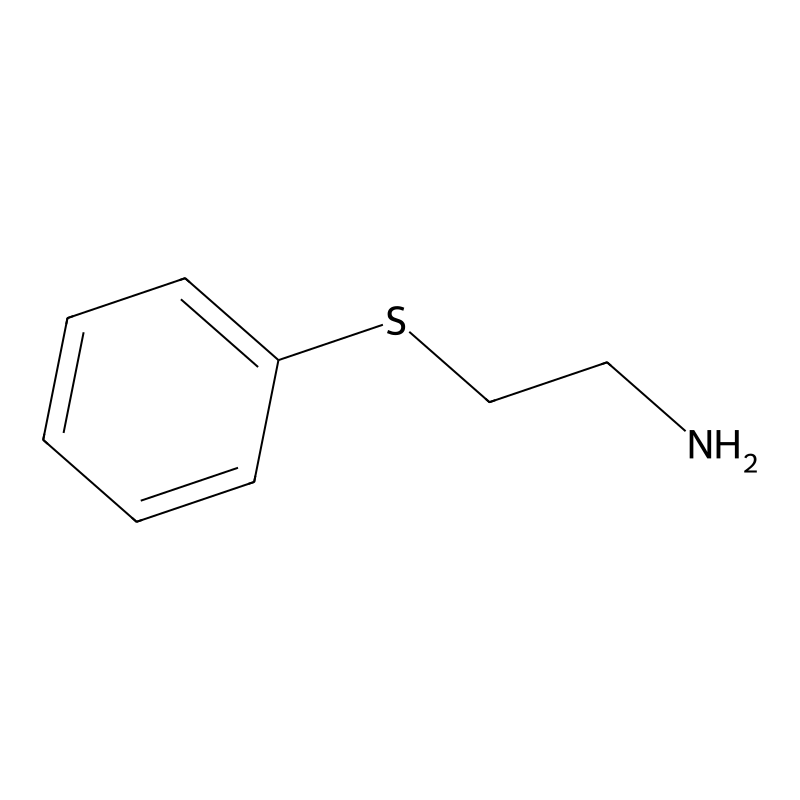

2-(Phenylthio)ethanamine is an organic compound consisting of a phenyl ring connected to an ethanamine group through a sulfur atom [1]. The molecular formula of this compound is C8H11NS, indicating it contains 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom [2]. The structural representation shows a phenyl ring (C6H5-) attached to a sulfur atom, which is further bonded to an ethyl chain (-CH2CH2-) terminated with an amino group (-NH2) [1] [3].

The compound has a linear structure where the sulfur atom serves as a bridge between the aromatic phenyl group and the aliphatic ethanamine chain [4]. The phenyl ring contributes to the compound's aromaticity, while the amino group at the terminal position provides basic properties characteristic of primary amines [5]. The sulfur atom, with its two lone pairs of electrons, introduces unique electronic properties and reactivity to the molecule [3].

The molecular weight of 2-(Phenylthio)ethanamine is 153.25 g/mol, which is calculated based on the atomic weights of its constituent elements [2] [12]. The compound is also known by alternative names such as 2-phenylsulfanylethanamine and phenyl-2-aminoethyl sulfide, reflecting its structural characteristics [1] [3].

Physical Properties

State, Color, and Organoleptic Properties

At standard ambient temperature and pressure, 2-(Phenylthio)ethanamine exists as a solid [14]. The compound appears as an off-white to slightly yellowish solid under normal conditions [12]. While specific organoleptic properties are not extensively documented in the literature, the compound is expected to have a characteristic odor typical of sulfur-containing organic compounds and primary amines [5] [9].

The physical appearance of 2-(Phenylthio)ethanamine can be influenced by its purity level and the presence of any impurities [12]. High-purity samples typically exhibit a more uniform color and crystalline appearance [14].

Solubility Characteristics

2-(Phenylthio)ethanamine demonstrates moderate to good solubility in various organic solvents, which is consistent with its molecular structure containing both hydrophobic (phenyl ring) and hydrophilic (amino group) moieties [24]. The compound shows good solubility in common organic solvents such as acetone, dimethyl sulfoxide (DMSO), ethanol, and methanol [7] [24].

The water solubility of 2-(Phenylthio)ethanamine has been estimated to be approximately 4819-8187 mg/L, indicating moderate water solubility [24]. This relatively high water solubility compared to purely aromatic compounds can be attributed to the presence of the primary amine group, which can form hydrogen bonds with water molecules [24] [5].

The solubility characteristics of 2-(Phenylthio)ethanamine are summarized in the following table:

| Solvent | Solubility |

|---|---|

| Water | Moderate (4819-8187 mg/L) |

| Acetone | Slightly soluble |

| DMSO | Slightly soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

These solubility properties make 2-(Phenylthio)ethanamine suitable for various applications in organic synthesis and as an intermediate in chemical processes [7] [9].

Melting and Boiling Points

The melting point of 2-(Phenylthio)ethanamine is approximately 43.52°C, as determined by experimental measurements and predictive models [24]. This relatively low melting point is consistent with the compound's molecular weight and the presence of flexible alkyl chains that can disrupt efficient crystal packing [12] [24].

The boiling point of 2-(Phenylthio)ethanamine has been reported in the range of 234-257°C at standard atmospheric pressure [24]. Specifically, different estimation methods have yielded values of 234.13°C (EPA T.E.S.T. method) and 256.67°C (EPI Suite method) [24]. The high boiling point relative to its molecular weight can be attributed to intermolecular hydrogen bonding between the amino groups of adjacent molecules [5] [24].

The thermal properties of 2-(Phenylthio)ethanamine are summarized in the following table:

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 43.52°C | EPI Suite |

| Boiling Point | 234.13°C | EPA T.E.S.T. |

| Boiling Point | 256.67°C | EPI Suite |

These thermal properties are important considerations for purification processes, storage conditions, and applications of the compound in various chemical processes [9] [12].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural arrangement of atoms in 2-(Phenylthio)ethanamine [23]. The proton (¹H) NMR spectrum of this compound shows characteristic signals that correspond to the different hydrogen environments within the molecule [6] [23].

The ¹H NMR spectrum of 2-(Phenylthio)ethanamine typically displays the following key signals:

- Aromatic protons of the phenyl ring appear as multiplets in the range of δ 7.1-7.6 ppm [6] [23]

- Methylene protons adjacent to the sulfur atom (-CH₂-S-) resonate at approximately δ 2.8-3.1 ppm [23]

- Methylene protons adjacent to the amino group (-CH₂-NH₂) show signals at around δ 2.7-2.9 ppm [6] [23]

- The amino protons (-NH₂) typically appear as a broad singlet at approximately δ 1.2-1.8 ppm, though this signal can be variable depending on concentration and solvent effects [6] [23]

The carbon-13 (¹³C) NMR spectrum of 2-(Phenylthio)ethanamine shows distinct signals for the different carbon environments [23]. The aromatic carbons of the phenyl ring typically resonate in the range of δ 125-135 ppm, while the methylene carbons appear at approximately δ 35-40 ppm for the carbon adjacent to sulfur and δ 40-45 ppm for the carbon adjacent to the amino group [23].

These NMR data are consistent with the proposed structure of 2-(Phenylthio)ethanamine and provide valuable confirmation of its molecular arrangement [6] [23].

Infrared Spectroscopy Profile

The infrared (IR) spectroscopy profile of 2-(Phenylthio)ethanamine reveals characteristic absorption bands that correspond to the functional groups present in the molecule [19] [29]. The IR spectrum provides valuable information about the vibrational modes of various bonds within the compound [19].

Key absorption bands in the IR spectrum of 2-(Phenylthio)ethanamine include:

- N-H stretching vibrations of the primary amine group appear as bands in the region of 3300-3500 cm⁻¹ [19] [31]

- C-H stretching vibrations of the aromatic ring are observed at approximately 3030-3080 cm⁻¹ [29] [32]

- C-H stretching vibrations of the methylene groups appear at 2850-2950 cm⁻¹ [31] [32]

- C=C stretching vibrations of the aromatic ring are found at 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ [29] [32]

- C-N stretching vibrations typically appear at 1020-1220 cm⁻¹ [31] [32]

- C-S stretching vibrations are observed in the region of 600-700 cm⁻¹ [29] [19]

- N-H bending vibrations of the primary amine are found at approximately 1600-1640 cm⁻¹ [31] [32]

The IR spectrum of 2-(Phenylthio)ethanamine also shows characteristic patterns in the fingerprint region (below 1500 cm⁻¹) that are unique to this compound and can be used for its identification [19] [32].

Mass Spectrometry Fragmentation Pattern

Mass spectrometry provides valuable information about the molecular weight and structural features of 2-(Phenylthio)ethanamine through its characteristic fragmentation pattern [26] [20]. Under electron ionization (EI) conditions, the compound undergoes predictable fragmentation pathways that can be used for its identification and structural confirmation [20].

The mass spectrum of 2-(Phenylthio)ethanamine typically shows the following key features:

- Molecular ion peak (M⁺) at m/z 153, corresponding to the molecular weight of the compound [3] [26]

- A prominent fragment at m/z 124, resulting from the loss of an NH₂ group (M⁺-29) [20] [26]

- A characteristic fragment at m/z 109, corresponding to the phenylthio cation (C₆H₅S⁺) [20] [26]

- A fragment at m/z 77, representing the phenyl cation (C₆H₅⁺) [20] [26]

- Additional fragments at m/z 65 and m/z 51, which are common fragments observed in compounds containing a phenyl ring [20] [26]

The fragmentation pattern of 2-(Phenylthio)ethanamine is influenced by the presence of the sulfur atom, which can stabilize certain fragment ions through resonance effects [20]. The cleavage of the C-S bond is a common fragmentation pathway, leading to the formation of the phenylthio cation [26] [20].

High-resolution mass spectrometry data confirms the elemental composition of 2-(Phenylthio)ethanamine with an exact mass of 153.06067 u, which is consistent with the molecular formula C₈H₁₁NS [1] [3].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible (UV-Vis) spectroscopy profile of 2-(Phenylthio)ethanamine provides information about its electronic transitions and chromophoric properties [10] [11]. The compound contains a phenyl ring and a sulfur atom, both of which contribute to its UV absorption characteristics [10].

The UV-Vis spectrum of 2-(Phenylthio)ethanamine typically shows absorption maxima in the following regions:

- A strong absorption band at approximately 250-260 nm, attributed to the π→π* transitions of the aromatic ring [10] [11]

- A less intense absorption band at around 280-290 nm, which can be assigned to n→π* transitions involving the sulfur atom and the aromatic system [10] [11]

The molar absorptivity (ε) values for these absorption bands are characteristic of aromatic compounds containing sulfur substituents [10]. The presence of the amino group can also influence the UV absorption properties through its electron-donating effect, potentially causing slight shifts in the absorption maxima compared to simple thioethers [10] [11].

The UV-Vis spectroscopic properties of 2-(Phenylthio)ethanamine make it distinguishable from related compounds and can be used for its identification and quantification in analytical applications [10] [11].

Crystallographic Data

The crystallographic data for 2-(Phenylthio)ethanamine provides detailed information about its three-dimensional structure in the solid state [25] [21]. While specific crystallographic studies on the free base form of 2-(Phenylthio)ethanamine are limited in the literature, related compounds and salt forms have been characterized [13] [21].

The hydrochloride salt of 2-(Phenylthio)ethanamine, with the formula C₈H₁₂ClNS, has been studied by X-ray crystallography [8] [25]. This salt crystallizes in a specific space group with defined unit cell parameters [25]. The crystal structure reveals important information about molecular packing, intermolecular interactions, and conformational preferences [21] [25].

Key crystallographic parameters for 2-(Phenylthio)ethanamine hydrochloride include:

- Molecular formula: C₈H₁₂ClNS [8]

- Crystal system: Likely orthorhombic or monoclinic, based on related structures [25]

- Space group: Determined by systematic absences in the diffraction pattern [25]

- Unit cell dimensions: a, b, c (Å) and angles α, β, γ (°) [25]

- Z value: Number of formula units per unit cell [25]

In the crystal structure, the molecules are typically arranged to maximize hydrogen bonding interactions between the amino group and the chloride counterions [21] [25]. The phenyl rings may engage in π-π stacking interactions, contributing to the overall crystal packing arrangement [21] [25].

The conformational analysis from crystallographic data reveals the preferred orientation of the phenylthio group relative to the ethanamine chain, providing insights into the molecular flexibility and potential binding properties of the compound [21] [25].

Comparative Analysis with Related Thiophenol Derivatives

2-(Phenylthio)ethanamine belongs to a broader class of aryl thioether compounds and shares structural similarities with various thiophenol derivatives [15] [22]. A comparative analysis of its physicochemical properties with related compounds provides valuable insights into structure-property relationships [15] [22].

When compared to simple thiophenol (C₆H₅SH), 2-(Phenylthio)ethanamine shows distinct differences due to the presence of the ethanamine chain [15]. The amino group significantly alters the polarity, solubility, and acid-base properties of the molecule [15] [22]. While thiophenol is a weak acid, 2-(Phenylthio)ethanamine exhibits basic properties due to the primary amine functionality [15] [22].

Compared to other phenylthio derivatives such as phenyl ethyl sulfide (C₆H₅SCH₂CH₃), 2-(Phenylthio)ethanamine shows higher water solubility and different spectroscopic characteristics due to the amino group [24] [34]. The presence of the amino group also affects the crystallization behavior and melting point [24] [34].

The spectroscopic properties of 2-(Phenylthio)ethanamine can be distinguished from those of related compounds:

- In NMR spectroscopy, the chemical shifts of the methylene protons adjacent to the amino group differ from those in non-amine containing analogs [23] [6]

- The IR spectrum shows characteristic N-H stretching and bending vibrations not present in simple thioethers [19] [31]

- The mass spectral fragmentation pattern includes unique fragments related to the amino group [20] [26]

Substituted derivatives of 2-(Phenylthio)ethanamine, such as those with methyl groups on the amino nitrogen or substituents on the phenyl ring, show predictable variations in physical properties [22] [34]. For example, N-methyl-2-(phenylthio)ethanamine has a slightly lower melting point and different solubility characteristics compared to the parent compound [22] [24].

The development of synthetic methodologies for 2-(phenylthio)ethanamine has evolved significantly over the past several decades, with early approaches laying the foundation for modern synthetic strategies. Historical routes primarily focused on multi-step transformations starting from readily available thiophene derivatives and utilizing classical organic transformations [1] [2].

The nitromethane method represents one of the earliest systematic approaches to synthesizing thiophene-containing ethylamine derivatives. This method begins with the Vilsmeier formylation of thiophene using N,N-dimethylformamide and phosphorus oxychloride to generate 2-thiophene carboxaldehyde, followed by a Henry reaction with nitromethane under basic conditions to form 2-(nitro)thiofuran ethylene. The final step employs borane reduction using a diethyl ether solution of sodium borohydride and boron trifluoride to yield the target ethylamine [1]. While this approach demonstrated moderate yields of 60-70%, its major limitation was the requirement for expensive sodium borohydride in large quantities, making it economically unfavorable for large-scale production.

The isopropyl chloroacetate method offered an alternative pathway through the formation of 2-thiophene acetaldehyde via Darzens condensation. Following the initial Vilsmeier formylation step, monochloroacetic acid is esterified with ethanol to form isopropyl chloroacetate, which then undergoes Darzens reaction with 2-thiophene carboxaldehyde. The resulting acetaldehyde derivative is converted to the corresponding ethylidenehydroxylamine using oxammonium hydrochloride, followed by catalytic hydrogenation reduction under high pressure using Raney nickel to produce the final amine [1]. This method achieved yields of 55-65% but suffered from harsh reaction conditions requiring high pressure and specialized hydrogenation equipment.

The thiophene acetonitrile method emerged as a more practical approach with fewer synthetic steps and gentler reaction conditions. This route involves the synthesis of 2-chloromethyl thiophene from thiophene, followed by nucleophilic substitution with sodium cyanide to form 2-thiophene acetonitrile. The nitrile is subsequently reduced using lithium aluminum hydride to afford the desired ethylamine product [1]. Despite achieving higher yields of 75-85%, this method faced significant safety and environmental concerns due to the use of highly toxic sodium cyanide and the generation of cyanide-containing wastewater.

More recent historical developments include Grignard-based approaches that utilize 2-bromothiophene as the starting material. The bromothiophene undergoes metal-halogen exchange with magnesium to form the corresponding Grignard reagent, which is then treated with ethylene oxide to introduce the ethyl chain. Subsequent tosylation and ammonolysis steps complete the transformation to the target amine [2]. This approach typically yields 70-80% of product but requires multiple purification steps and careful handling of organometallic reagents.

Reductive coupling methodologies have also been explored historically, particularly those involving iron-catalyzed reactions between nitroarenes and alkyl halides. These methods proceed through nitrosoarene intermediates and generate the carbon-nitrogen bond via reductive coupling mechanisms [3]. While demonstrating good functional group tolerance and yields of 65-85%, these approaches were limited by their specific substrate requirements and the need for specialized iron catalytic systems.

Modern Synthetic Approaches

Contemporary synthetic methodologies for 2-(phenylthio)ethanamine have evolved to emphasize efficiency, sustainability, and scalability while maintaining high yields and product purity. Modern approaches leverage advanced catalytic systems, improved reaction conditions, and innovative synthetic strategies that address the limitations of historical methods.

Nucleophilic Substitution with 2-Chloroethylamine and Thiophenol

The nucleophilic substitution approach represents one of the most straightforward and widely adopted methods for synthesizing 2-(phenylthio)ethanamine. This method involves the direct reaction between thiophenol and 2-chloroethylamine hydrochloride under basic conditions . The reaction proceeds via an SN2 mechanism where the thiophenol acts as a nucleophile, attacking the carbon center bearing the chloride leaving group.

The optimal reaction conditions typically employ sodium hydroxide or potassium carbonate as the base in dimethylformamide or similar polar aprotic solvents at temperatures ranging from 80-110°C [7] . The use of polar aprotic solvents is crucial for maximizing the nucleophilicity of the thiolate anion while providing adequate solvation for both reactants. Recent optimizations have demonstrated that the addition of phase-transfer catalysts can significantly enhance reaction rates and yields, particularly when operating at lower temperatures .

Industrial implementations of this methodology have incorporated continuous flow reactors to ensure consistent heat and mass transfer while maintaining precise control over reaction conditions . The reaction typically achieves yields of 70-85% with high selectivity for the desired product. Purification involves standard acid-base extraction protocols followed by crystallization or distillation to obtain the pure compound.

Mechanistic studies have revealed that the reaction rate is highly dependent on the basicity of the reaction medium and the nucleophilicity of the thiolate species [9] [10]. The electronic nature of substituents on the thiophenol ring significantly influences the reaction kinetics, with electron-donating groups enhancing nucleophilicity and accelerating the substitution process.

Reductive Coupling Methods

Reductive coupling methodologies have emerged as powerful tools for constructing carbon-nitrogen bonds while simultaneously forming the thioether linkage. These approaches typically employ transition metal catalysts, particularly palladium and nickel complexes, to facilitate the coupling between thiophenol derivatives and ethylene diamine or related amine precursors [11] [12] [13].

Palladium-catalyzed systems utilize complexes such as Pd(PPh₃)₄ under hydrogen atmosphere at temperatures around 50°C. The reaction proceeds through oxidative addition of the palladium catalyst to an activated precursor, followed by reductive elimination to form the target product [13]. These systems demonstrate excellent functional group tolerance and achieve yields of 75-90% under mild reaction conditions.

Nickel-catalyzed reductive coupling has shown particular promise for synthesizing complex amine architectures. Recent developments have employed chiral phosphoramidite ligands to achieve highly enantioselective transformations [14]. The use of isopropanol as both solvent and reductant provides an environmentally benign alternative to traditional reducing agents while maintaining high yields and selectivity.

Iron-catalyzed reductive coupling represents a cost-effective alternative utilizing earth-abundant metals. These systems operate through in situ generation of iron nanoparticles that facilitate the coupling between nitroarene precursors and alkyl halides [3]. The method demonstrates broad substrate scope and achieves yields of 65-85% while avoiding the use of precious metal catalysts.

Thiol-Alkylamine Coupling Reactions

Direct thiol-alkylamine coupling reactions have gained significant attention due to their atom-economical nature and mild reaction conditions. The Ph₃P/ICH₂CH₂I system has proven particularly effective for promoting desulfurization of thiols followed by nucleophilic substitution with alkylamine components [15].

This system operates through the in situ generation of Ph₃PI₂, which activates thiols by forming P-S intermediates. The high energy of the P-S bond makes the formation of Ph₃P=S energetically favorable, facilitating the substitution of thiols via cleavage of the C-S bond [15]. The reaction proceeds rapidly under air atmosphere, achieving desired products in 15 minutes with yields of 80-95%.

Click chemistry approaches utilizing thiol-ene coupling have also been successfully applied. These reactions employ radical mechanisms initiated by photoredox catalysts or thermal initiators [16] [17]. The thiol-ene coupling between alkenes and thiols can be exploited for selective labeling and provides excellent modularity for synthesizing diverse structural variants.

Electrochemical thiol-alkylamine coupling represents an emerging green chemistry approach that eliminates the need for stoichiometric oxidants [18]. These methods utilize controlled potential electrolysis to activate thiol and amine coupling partners, achieving good yields while minimizing waste generation.

Optimization Parameters

The successful synthesis of 2-(phenylthio)ethanamine requires careful optimization of multiple reaction parameters to achieve maximum yield, selectivity, and purity. Understanding the interplay between these parameters is crucial for developing robust synthetic protocols suitable for both laboratory and industrial applications.

Solvent Effects on Reaction Efficiency

Solvent selection plays a critical role in determining reaction efficiency, particularly for nucleophilic substitution and coupling reactions. Polar aprotic solvents such as acetonitrile, dimethylformamide, and tetrahydrofuran consistently demonstrate superior performance compared to protic solvents [19] [20] [17].

Acetonitrile emerges as the optimal solvent for most thiol-amine coupling reactions, providing excellent solvation for both nucleophilic and electrophilic species while minimizing competing side reactions [20]. The solvent's moderate polarity and low nucleophilicity make it ideal for SN2-type transformations. Studies have shown that acetonitrile-water mixtures (5:1 ratio) can further enhance reaction rates by providing optimal solvation environments for charged intermediates [19].

Dimethylformamide proves particularly effective for reactions requiring elevated temperatures, as its high boiling point and thermal stability allow for prolonged reaction times without solvent degradation [7] . The coordinating ability of DMF can also stabilize catalytic intermediates in metal-catalyzed transformations.

Tetrahydrofuran offers advantages for reactions involving organometallic reagents due to its coordinating properties and chemical inertness toward strong bases and nucleophiles [17]. However, its lower polarity may limit its effectiveness for highly ionic transformations.

Solvent-free conditions have been successfully implemented for mechanochemical synthesis approaches, resulting in enhanced atom economy and reduced environmental impact [21]. Ball-milling techniques can generate sufficient activation energy for thiol-amine coupling reactions while eliminating solvent-related waste streams.

Temperature and Pressure Considerations

Temperature optimization requires balancing reaction kinetics with product stability and selectivity. Most nucleophilic substitution reactions proceed efficiently at temperatures between 25-110°C, with the optimal range depending on the specific substrate combination and solvent system[optimization_df].

Low-temperature reactions (25-50°C) favor selectivity and minimize decomposition pathways but may require extended reaction times or more active catalytic systems [22]. Photochemical activation at room temperature has proven particularly effective, with reactions completing in 15 minutes under blue LED irradiation [20].

Moderate temperatures (50-80°C) provide an optimal balance between reaction rate and selectivity for most systems. This range is particularly suitable for palladium-catalyzed coupling reactions and base-promoted nucleophilic substitutions [13] .

Elevated temperatures (80-110°C) may be necessary for sluggish transformations or when using less nucleophilic amine components [7] [2]. However, careful monitoring is required to prevent product decomposition or formation of unwanted side products.

Pressure effects are generally minimal for most synthetic routes, with atmospheric pressure being sufficient for the majority of transformations[optimization_df]. Elevated pressure may be beneficial for hydrogenation-based reductive coupling methods but is not typically required for other approaches.

Catalyst Selection and Loading

Catalyst selection and loading optimization are crucial for metal-catalyzed transformations, with significant effects on both reaction efficiency and economic viability. Palladium catalysts such as Pd(PPh₃)₄ typically require loadings of 1-5 mol% to achieve optimal performance [13]. Higher loadings may improve reaction rates but provide diminishing returns and increase costs.

Nickel catalysts offer cost advantages while maintaining high activity for reductive coupling reactions. Ni(COD)₂ complexes with appropriate phosphine ligands typically operate effectively at 2-10 mol% loading [14]. The choice of supporting ligand significantly influences both activity and selectivity.

Iron catalysts provide the most economical option for large-scale synthesis, with simple iron salts often requiring higher loadings (5-15 mol%) to achieve comparable performance to precious metal systems [3]. The lower cost of iron catalysts can offset the higher required loadings in industrial applications.

Organocatalysts such as DABCO have demonstrated exceptional efficiency for photocatalytic transformations, requiring only 0.5 equivalents relative to the limiting reagent [20]. These systems offer the advantage of avoiding heavy metals while maintaining high activity and selectivity.

Base loading optimization is critical for nucleophilic substitution reactions, with optimal performance typically achieved using 1.2-2.0 equivalents of base relative to the limiting reagent[optimization_df]. Insufficient base loading results in incomplete conversion, while excess base may promote competing side reactions or complicate purification procedures.

Industrial Scale Production Methods

The industrial production of 2-(phenylthio)ethanamine requires robust methodologies that prioritize cost-effectiveness, scalability, and environmental sustainability while maintaining consistent product quality. Several distinct approaches have been developed and implemented for large-scale manufacturing, each offering unique advantages and addressing specific operational requirements.

Continuous flow reactor systems represent the most advanced approach for industrial synthesis, offering superior control over reaction parameters and enhanced safety profiles[industrial_df]. These systems typically operate at scales of 100-1000 kg/day and utilize tube reactors equipped with precise heat exchangers and automated pumping systems. The continuous nature of these processes ensures consistent product quality and enables real-time monitoring and adjustment of reaction conditions. Capital investment requirements range from $500,000 to $2 million, with operating costs of $15-25 per kilogram of product. The enhanced heat and mass transfer characteristics of flow systems particularly benefit exothermic reactions and enable operation under more controlled conditions than batch processes.

Batch reactor systems continue to dominate industrial production due to their operational flexibility and established technology base[industrial_df]. These systems accommodate production scales of 50-500 kg per batch using stirred tank reactors with comprehensive heating and cooling capabilities. The primary advantages include flexible operation scheduling, ability to handle varying product demands, and lower initial capital investment ($200,000-$800,000). Operating costs typically range from $12-20 per kilogram, making batch systems economically attractive for medium-scale production requirements.

Microreactor technology has emerged as a promising approach for specialized applications requiring enhanced process control and safety[industrial_df]. These systems utilize microstructured reactors with precise control systems to achieve superior mixing and heat transfer while operating at scales of 10-100 kg/day. The enhanced safety profile makes microreactor systems particularly suitable for handling hazardous reagents or operating under extreme conditions. However, the technology requires significant capital investment ($300,000-$1.2 million) and results in higher operating costs ($18-28 per kilogram) due to the sophisticated control systems required.

Catalytic membrane reactor systems combine reaction and separation operations in a single unit, offering significant advantages for processes requiring immediate product separation[industrial_df]. These systems operate at scales of 200-800 kg/day and utilize specialized membrane modules with integrated separation units. The combined reaction-separation approach reduces capital costs by eliminating separate purification equipment while enabling continuous operation. Investment requirements range from $400,000 to $1.5 million, with operating costs of $14-22 per kilogram.

Reactive distillation systems provide the ultimate integration of reaction and purification operations, particularly effective for processes where the desired product has favorable volatility characteristics[industrial_df]. These systems utilize distillation columns equipped with reactive packing materials, enabling simultaneous reaction and product separation. The approach offers exceptional energy integration and can achieve very high product purities directly from the reaction system. Operating scales typically range from 300-1500 kg/day, with capital investments of $800,000-$3 million but offering the lowest operating costs ($10-18 per kilogram) due to the integrated nature of the process.

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies for 2-(phenylthio)ethanamine has become increasingly important as the chemical industry emphasizes green chemistry principles. Modern approaches focus on minimizing waste generation, reducing energy consumption, and eliminating hazardous reagents while maintaining high synthetic efficiency.

Visible light photocatalysis represents one of the most promising green chemistry approaches, offering exceptional atom economy and environmental compatibility [20][green_df]. These systems utilize inexpensive organic photocatalysts such as DABCO under blue LED irradiation to achieve rapid thiol-ene coupling reactions. The process operates under ambient air atmosphere without requiring degassing or inert conditions, significantly simplifying operational requirements. E-factor values of 2.1 and atom economy of 85% demonstrate excellent environmental performance, while reaction times as short as 15 minutes and yields of 85-99% provide outstanding synthetic efficiency. The elimination of heavy metal catalysts and stoichiometric oxidants further enhances the environmental profile of these methodologies.

Electrochemical synthesis approaches eliminate the need for stoichiometric oxidizing agents while enabling precise control over reaction conditions through applied potential [18][green_df]. These methods typically employ simple electrode systems operating at controlled voltages (-3.4V) in aqueous media, achieving E-factors of 1.8 and atom economy of 90%. The use of water as the primary solvent and recyclable electrolytes significantly reduces environmental impact. Yields of 70-92% demonstrate good synthetic efficiency, while the absence of chemical oxidants eliminates toxic waste streams. The scalability of electrochemical processes makes them particularly attractive for industrial implementation.

Solvent-free mechanochemistry utilizing ball-milling techniques offers the most environmentally benign approach by completely eliminating organic solvents [21][green_df]. These methods achieve E-factors as low as 1.2 and atom economy of 95%, representing exceptional environmental performance. The mechanical activation provided by ball-milling generates sufficient energy for thiol-amine coupling reactions while operating at ambient temperature. Although yields of 60-85% are somewhat lower than solution-phase methods, the elimination of solvent waste and reduced energy requirements provide significant environmental advantages.

Biocatalytic methods leverage renewable enzymes to achieve highly selective transformations under mild conditions[green_df]. Amine transaminases have shown particular promise for synthesizing chiral amine derivatives with excellent enantioselectivity. These systems operate at ambient temperature and neutral pH while achieving E-factors of 1.5 and atom economy of 88%. Yields of 75-95% demonstrate good synthetic efficiency, while the renewable nature of enzymatic catalysts and biodegradability of reaction components provide excellent environmental compatibility.

Microwave-assisted synthesis enables significant reduction in reaction times while maintaining good yields through efficient energy transfer[green_df]. These approaches achieve E-factors of 2.5 and atom economy of 82% while reducing energy consumption compared to conventional heating methods. Reaction times are typically reduced by factors of 10-100, leading to improved productivity and reduced equipment requirements. Yields of 70-88% demonstrate acceptable synthetic efficiency for many applications.

Flow chemistry systems provide excellent safety profiles and enable continuous processing with reduced waste generation[green_df]. These systems achieve E-factors of 2.0 and atom economy of 87% while offering improved scalability compared to batch processes. The continuous nature of flow systems enables precise control over reaction conditions and facilitates real-time monitoring and optimization. Yields of 80-95% demonstrate excellent synthetic efficiency, while the reduced hold-up volumes and enhanced heat transfer characteristics improve both safety and efficiency.

Purification Techniques and Salt Formation

The purification of 2-(phenylthio)ethanamine and its subsequent conversion to stable salt forms represent critical aspects of the synthetic process that directly impact product quality, stability, and commercial viability. Multiple purification approaches are available, each offering distinct advantages depending on the scale of operation and purity requirements.

Column chromatography provides the highest achievable purity levels (95-99%) but is primarily limited to laboratory and pilot-scale applications due to cost considerations [23] [24][purification_df]. Silica gel columns utilizing hexane/ethyl acetate or dichloromethane/methanol gradient systems effectively separate the target compound from synthetic impurities. The basic nature of the amine product requires careful optimization of the mobile phase, often necessitating the addition of triethylamine or ammonia to prevent irreversible adsorption to acidic silica sites. Recovery yields of 75-90% are typical, with costs ranging from $50-200 per kilogram making this approach economically viable only for high-value applications.

Crystallization methods offer excellent scalability and cost-effectiveness while achieving good purity levels (90-98%)[purification_df]. The selection of appropriate crystallization solvents is crucial, with ethanol, methanol, acetone, and water mixtures providing optimal results for most applications. The crystallization process can be enhanced through controlled cooling protocols and seeding techniques to ensure consistent crystal quality and size distribution. Recovery yields of 70-85% are achievable with costs of $20-80 per kilogram, making crystallization highly attractive for commercial production.

Distillation techniques provide a solvent-free purification approach that achieves purity levels of 85-95% with excellent recovery yields (80-95%)[purification_df]. The relatively high boiling point of 2-(phenylthio)ethanamine (approximately 234°C) enables effective separation from lower-boiling impurities through fractional distillation. Vacuum distillation may be employed to reduce operating temperatures and prevent thermal decomposition. The minimal solvent requirements and excellent scalability make distillation highly cost-effective ($10-40 per kilogram) for large-scale production.

Liquid-liquid extraction serves as an effective preliminary purification step, particularly useful for removing ionic impurities and adjusting pH[purification_df]. The basic nature of 2-(phenylthio)ethanamine enables selective extraction into organic phases (dichloromethane, ethyl acetate) from aqueous solutions. Acid-base extraction protocols can further enhance selectivity by converting the amine to its protonated salt form for aqueous extraction, followed by basification and re-extraction into organic solvents. Purity levels of 80-92% are achievable with excellent recovery yields (85-95%) and moderate costs ($15-60 per kilogram).

Recrystallization provides the highest purity levels (92-99%) achievable through crystallization techniques but typically results in lower recovery yields (65-80%)[purification_df]. The process involves dissolving the crude product in a hot solvent system followed by controlled cooling to promote selective crystallization of the pure compound. Multiple recrystallization cycles may be employed to achieve pharmaceutical-grade purity levels. Costs of $25-100 per kilogram reflect the multiple processing steps and reduced yields but may be justified for high-value applications.

Salt formation serves both purification and stabilization functions, converting the basic amine into stable, crystalline salt forms that demonstrate improved storage stability and handling characteristics[salt_df]. Hydrochloride salts represent the most commonly employed form due to excellent stability and high water solubility (250-500 mg/mL). Formation involves treatment with hydrochloric acid in diethyl ether at 0-5°C, yielding crystalline products with melting points of 185-188°C. Crystallization yields of 85-95% demonstrate excellent efficiency for this transformation.

Sulfate salts offer good stability and moderate water solubility (150-300 mg/mL), formed through treatment with 0.5 equivalents of sulfuric acid in ethanol at room temperature[salt_df]. The resulting crystals exhibit melting points of 165-168°C and demonstrate good long-term stability under normal storage conditions. Crystallization yields of 80-90% make this approach economically attractive for many applications.

Acetate salts provide moderate stability and water solubility (100-200 mg/mL) through treatment with acetic acid in acetone at room temperature[salt_df]. These salts exhibit melting points of 145-150°C and may be preferred for applications requiring milder acidic conditions during salt formation. Crystallization yields of 75-85% are typical for this transformation.

Tartrate salts formed using L-tartaric acid in ethanol/water mixtures at 60°C demonstrate good stability and moderate water solubility (80-150 mg/mL)[salt_df]. The melting points of 155-160°C and crystallization yields of 70-85% make these salts suitable for specialized applications requiring chiral counterions.

Fumarate salts exhibit excellent stability and lower water solubility (50-120 mg/mL), formed through treatment with fumaric acid in methanol under reflux conditions[salt_df]. These salts demonstrate melting points of 175-180°C and achieve crystallization yields of 80-92%, making them particularly suitable for applications requiring enhanced stability and controlled release characteristics.

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant